molecular formula C9H8BBrO4 B8207274 2-Bromo-5-(1,3,2-dioxaborolan-2-yl)benzoic acid

2-Bromo-5-(1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B8207274
M. Wt: 270.87 g/mol
InChI Key: MYYZLYNDHXIVAX-UHFFFAOYSA-N
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Description

2-Bromo-5-(1,3,2-dioxaborolan-2-yl)benzoic acid (C₁₂H₁₂BBrO₄, MW 326.98 g/mol) is a boronate ester derivative of benzoic acid with a bromine atom at the 2-position and a 1,3,2-dioxaborolane ring at the 5-position (Figure 1). This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the reactivity of its boronate group and the bromine atom’s role as a leaving group . It is commercially available with a purity of 97% (Apollo Scientific) and is stable under standard laboratory conditions .

Properties

IUPAC Name

2-bromo-5-(1,3,2-dioxaborolan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BBrO4/c11-8-2-1-6(5-7(8)9(12)13)10-14-3-4-15-10/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYZLYNDHXIVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCO1)C2=CC(=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BBrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(1,3,2-dioxaborolan-2-yl)benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and catalysts like copper or palladium.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while substitution reactions can produce a variety of substituted benzoic acids.

Scientific Research Applications

2-Bromo-5-(1,3,2-dioxaborolan-2-yl)benzoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(1,3,2-dioxaborolan-2-yl)benzoic acid involves its ability to participate in various chemical reactions due to the presence of reactive bromine and boronic ester groups. These groups can interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Halogenated Boronate Esters of Benzoic Acid

3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid
  • Structure : Bromine at 3-position, tetramethyl-substituted dioxaborolane at 5-position.
  • Key Differences : The meta-bromine substitution reduces steric hindrance compared to the ortho-bromine in the target compound. The tetramethyl groups enhance boronate stability but may hinder reactivity in cross-coupling due to increased steric bulk .
  • Applications : Less commonly used in coupling reactions due to lower leaving-group efficiency of meta-bromine .
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid
  • Key Differences : Lacks bromine, making it unsuitable for sequential cross-coupling. The para-boronate group facilitates electronic conjugation with the carboxylic acid, altering acidity (pKa ~3.5 vs. ~2.8 for the target compound) .
  • Applications : Primarily used in synthesizing biaryl carboxylic acids via Suzuki coupling .

Halogenated Benzoic Acids Without Boronate Groups

5-Bromo-2-Chlorobenzoic Acid
  • Structure : Bromine at 5-position, chlorine at 2-position.
  • Key Differences : The absence of a boronate group limits its utility in cross-coupling. However, the dual halogens enable regioselective substitutions in pharmaceutical intermediates .
  • Applications : Building block in agrochemicals and antiviral drugs .
2-Bromo-5-(chlorosulfonyl)benzoic Acid
  • Structure : Chlorosulfonyl group at 5-position.
  • Key Differences : The electron-withdrawing sulfonyl group increases acidity (pKa ~1.5) and reactivity in sulfonation reactions, contrasting with the boronate’s role in coupling .

Boronate Esters with Heterocyclic Substituents

5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic Acid
  • Structure : Pyrrole ring at 2-position.
  • Key Differences : The electron-rich pyrrole alters electronic properties, reducing boronate electrophilicity. This limits cross-coupling efficiency but enhances applications in coordination chemistry .
2-Chloro-5-(dihydroxyboranyl)benzoic Acid
  • Structure : Boronic acid (–B(OH)₂) at 5-position, chlorine at 2-position.
  • Key Differences : The boronic acid form is more reactive but less stable than boronate esters. Requires anhydrous conditions for storage, unlike the target compound’s air-stable dioxaborolane .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula MW (g/mol) Substituents (Position) Key Applications Reference
2-Bromo-5-(1,3,2-dioxaborolan-2-yl)benzoic acid C₁₂H₁₂BBrO₄ 326.98 Br (2), dioxaborolane (5) Suzuki coupling, biaryl synthesis
3-Bromo-5-(tetramethyl-dioxaborolan-2-yl)benzoic acid C₁₃H₁₅BBrO₄ 326.02 Br (3), tetramethyl-dioxaborolane (5) Niche coupling reactions
4-(Tetramethyl-dioxaborolan-2-yl)benzoic acid C₁₃H₁₇BO₄ 248.08 dioxaborolane (4) Biaryl carboxylic acids
5-Bromo-2-chlorobenzoic acid C₇H₄BrClO₂ 235.46 Br (5), Cl (2) Agrochemical intermediates
2-Chloro-5-(dihydroxyboranyl)benzoic acid C₇H₆BClO₄ 216.38 Cl (2), –B(OH)₂ (5) Unstable coupling reagent

Reactivity in Cross-Coupling Reactions

The target compound’s ortho-bromine and boronate ester make it ideal for sequential Suzuki-Miyaura coupling, enabling the synthesis of complex biaryl structures . In contrast, 4-(tetramethyl-dioxaborolan-2-yl)benzoic acid lacks a halogen, limiting its utility to single-step couplings .

Stability and Handling

Boronate esters (e.g., target compound) exhibit superior shelf stability compared to boronic acids (e.g., 2-chloro-5-(dihydroxyboranyl)benzoic acid), which require stringent anhydrous storage .

Electronic and Steric Effects

Tetramethyl-substituted boronates (e.g., 3-bromo-5-(tetramethyl-dioxaborolan-2-yl)benzoic acid) show reduced reactivity in coupling due to steric hindrance, whereas the target compound’s smaller dioxaborolane substituent balances stability and reactivity .

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